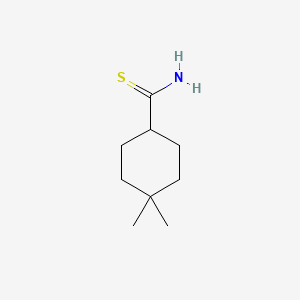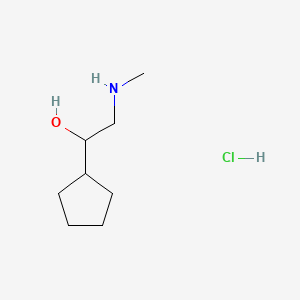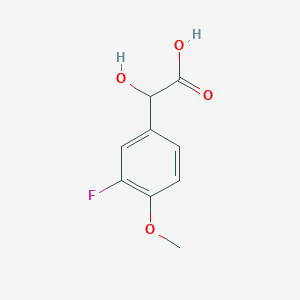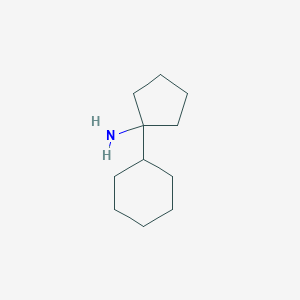
4,4-Dimethylcyclohexane-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylcyclohexane-1-carbothioamide is an organic compound with the molecular formula C9H17NS It consists of a cyclohexane ring substituted with two methyl groups at the 4th position and a carbothioamide group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcyclohexane-1-carbothioamide typically involves the reaction of 4,4-dimethylcyclohexanone with thioamide reagents under specific conditions. One common method is the reaction of 4,4-dimethylcyclohexanone with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired carbothioamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylcyclohexane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out under mild conditions.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4,4-Dimethylcyclohexane-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylcyclohexane-1-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing its activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-carbothioamide: Lacks the methyl groups at the 4th position, resulting in different chemical and physical properties.
4-Methylcyclohexane-1-carbothioamide: Contains only one methyl group, leading to variations in reactivity and applications.
4,4-Dimethylcyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide, affecting its chemical behavior.
Uniqueness
4,4-Dimethylcyclohexane-1-carbothioamide is unique due to the presence of two methyl groups at the 4th position, which can influence its steric and electronic properties. This structural feature can affect its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H17NS |
|---|---|
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
4,4-dimethylcyclohexane-1-carbothioamide |
InChI |
InChI=1S/C9H17NS/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H2,10,11) |
Clé InChI |
ZOLWZOHZXSZOIS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde](/img/structure/B13606205.png)





![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)





![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)

